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Compound of Interest

Compound Name: Eicosyltriethylammonium bromide

Cat. No.: B562210 Get Quote

For researchers, scientists, and drug development professionals, ensuring the purity and

structural integrity of chemical compounds is paramount. This guide provides a comparative

analysis of spectroscopic techniques used to confirm the identity and purity of

Eicosyltriethylammonium bromide, a long-chain quaternary ammonium salt. Its performance

in spectroscopic analysis is compared with two common alternatives, Cetyltrimethylammonium

bromide (CTAB) and Benzalkonium chloride (BAC).

Eicosyltriethylammonium bromide (C26H56BrN), a quaternary ammonium compound with a

20-carbon alkyl chain, finds applications in various research and development areas. Its

efficacy and safety are directly linked to its chemical purity and precise molecular structure.

Spectroscopic methods offer powerful tools for non-destructive analysis, providing detailed

information at the molecular level.

Comparative Spectroscopic Analysis
A suite of spectroscopic techniques is employed to deliver a comprehensive profile of

Eicosyltriethylammonium bromide and its alternatives. The data presented below

summarizes the expected and observed spectral characteristics for these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic

molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment

of individual atoms within a molecule.

Table 1: Comparative ¹H NMR Spectral Data
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Compound
Key Proton Signals (ppm)
and Multiplicity

Interpretation

Eicosyltriethylammonium

bromide
~3.3 (q)

-CH₂- groups of the ethyl

moieties adjacent to the

nitrogen atom.

~1.7 (m)

-CH₂- group of the eicosyl

chain adjacent to the nitrogen

atom.

~1.3 (t)
-CH₃ groups of the ethyl

moieties.

~1.25 (br s)
Methylene (-CH₂-) groups of

the long eicosyl chain.

~0.88 (t)
Terminal methyl (-CH₃) group

of the eicosyl chain.

Cetyltrimethylammonium

bromide (CTAB)
~3.3 (s)

Methyl (-CH₃) groups attached

to the nitrogen atom.

~1.7 (m)
-CH₂- group of the cetyl chain

adjacent to the nitrogen atom.

~1.25 (br s)
Methylene (-CH₂-) groups of

the cetyl chain.

~0.88 (t)
Terminal methyl (-CH₃) group

of the cetyl chain.

Benzalkonium chloride (BAC) ~7.4-7.6 (m)
Aromatic protons of the benzyl

group.

~4.6 (s)
Methylene (-CH₂-) protons of

the benzyl group.

~3.3 (s)
Methyl (-CH₃) groups attached

to the nitrogen atom.

~1.7 (m)
-CH₂- group of the alkyl chain

adjacent to the nitrogen atom.
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~1.25 (br s)

Methylene (-CH₂-) groups of

the alkyl chains (variable

length).

~0.88 (t)
Terminal methyl (-CH₃) group

of the alkyl chains.

Table 2: Comparative ¹³C NMR Spectral Data
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Compound Key Carbon Signals (ppm) Interpretation

Eicosyltriethylammonium

bromide
~57.5

-CH₂- groups of the ethyl

moieties adjacent to the

nitrogen atom.

~23.0

-CH₂- group of the eicosyl

chain adjacent to the nitrogen

atom.

~31.9, ~29.7, ~29.4, ~22.7
Methylene (-CH₂-) carbons of

the eicosyl chain.

~14.1
Terminal methyl (-CH₃) carbon

of the eicosyl chain.

~7.5
-CH₃ carbons of the ethyl

moieties.

Cetyltrimethylammonium

bromide (CTAB)
~67.0

-CH₂- group of the cetyl chain

adjacent to the nitrogen atom.

~52.9
Methyl (-CH₃) carbons

attached to the nitrogen atom.

~31.9, ~29.7, ~29.4, ~26.4,

~22.7

Methylene (-CH₂-) carbons of

the cetyl chain.

~14.1
Terminal methyl (-CH₃) carbon

of the cetyl chain.

Benzalkonium chloride (BAC) ~134.1, ~129.2, ~128.8
Aromatic carbons of the benzyl

group.

~66.7
Methylene (-CH₂-) carbon of

the benzyl group.

~62.0
-CH₂- group of the alkyl chain

adjacent to the nitrogen atom.

~50.5
Methyl (-CH₃) carbons

attached to the nitrogen atom.
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~31.9, ~29.6, ~26.5, ~22.7
Methylene (-CH₂-) carbons of

the alkyl chains.

~14.1
Terminal methyl (-CH₃) carbon

of the alkyl chains.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: Comparative FTIR Spectral Data
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Compound
Key IR Absorption Bands
(cm⁻¹)

Interpretation

Eicosyltriethylammonium

bromide
~2920, ~2850

C-H stretching of methylene

and methyl groups.

~1465
C-H bending of methylene and

methyl groups.

~970
C-N stretching of the

quaternary ammonium group.

Cetyltrimethylammonium

bromide (CTAB)
~2918, ~2849

C-H stretching of methylene

and methyl groups.[1]

~1488, ~1473
C-H bending of methylene and

methyl groups.[2]

~962, ~911
C-N stretching of the

quaternary ammonium group.

Benzalkonium chloride (BAC) ~3030 Aromatic C-H stretching.

~2925, ~2855 Aliphatic C-H stretching.

~1488, ~1455
C-H bending of methylene and

methyl groups.

~700-850
Aromatic C-H out-of-plane

bending.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity and elemental composition.

Table 4: Comparative Mass Spectrometry Data
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Compound Molecular Ion (m/z)
Key Fragment Ions
(m/z)

Interpretation

Eicosyltriethylammoni

um bromide
382.4 [M-Br]⁺ Varies

The molecular ion

peak corresponding to

the cationic portion is

expected at m/z

382.4. Fragmentation

would involve the loss

of ethyl and eicosyl

chain fragments.

Cetyltrimethylammoni

um bromide (CTAB)
284.4 [M-Br]⁺ Varies

The molecular ion

peak for the

cetyltrimethylammoniu

m cation is observed.

Fragmentation

involves the loss of

methyl and cetyl chain

fragments.

Benzalkonium

chloride (BAC)
Varies 91, and others

Due to the mixture of

alkyl chain lengths,

multiple molecular ion

peaks are observed. A

characteristic

fragment at m/z 91

corresponds to the

benzyl cation.

Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis.

NMR Spectroscopy
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in a suitable

deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in an NMR tube.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better resolution.

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key

parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation

delay of at least 5 times the longest T1 relaxation time for quantitative analysis, and a

spectral width that covers the entire proton chemical shift range.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is typically acquired. A larger

number of scans is usually required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

FTIR Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total

Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is

ground with dry KBr and pressed into a thin, transparent pellet. For ATR, the sample is

placed directly on the ATR crystal.

Instrumentation: A standard FTIR spectrometer is used.

Data Acquisition: A background spectrum of the empty sample holder (or KBr pellet without

the sample) is first collected. The sample spectrum is then recorded, and the background is

automatically subtracted. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or

acetonitrile) at a low concentration (e.g., 1 µg/mL).

Instrumentation: An electrospray ionization (ESI) mass spectrometer is commonly used for

the analysis of quaternary ammonium salts.

Data Acquisition: The sample solution is infused into the ESI source. The mass spectrum is

acquired in positive ion mode. For structural confirmation, tandem mass spectrometry

(MS/MS) can be performed to obtain fragmentation patterns.
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Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of

Eicosyltriethylammonium bromide to confirm its purity and structure.
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Spectroscopic Analysis

Data Interpretation
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Click to download full resolution via product page

Caption: Workflow for spectroscopic analysis of Eicosyltriethylammonium bromide.

Conclusion
The combination of NMR, FTIR, and Mass Spectrometry provides a robust analytical strategy

for the comprehensive characterization of Eicosyltriethylammonium bromide. By comparing

the obtained spectral data with reference data and the data of similar compounds like CTAB

and BAC, researchers can confidently confirm the structure and assess the purity of their

samples. This multi-technique approach is essential for ensuring the quality and reliability of

materials used in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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